2-(4-Aminophenyl)ethylamine

Catalog No.
S575887
CAS No.
13472-00-9
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Aminophenyl)ethylamine

CAS Number

13472-00-9

Product Name

2-(4-Aminophenyl)ethylamine

IUPAC Name

4-(2-aminoethyl)aniline

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,9-10H2

InChI Key

LNPMZQXEPNWCMG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN)N

Synonyms

2-(4-aminophenyl)ethylamine, 4-aminophenethylamine

Canonical SMILES

C1=CC(=CC=C1CCN)N

2-(4-Aminophenyl)ethylamine, also known as 4-(2-Aminoethyl)aniline, is an organic compound with the chemical formula C₈H₁₂N₂. It is a colorless to light yellow liquid at room temperature [].

This compound is not naturally occurring and is synthesized in laboratories. It finds use in scientific research for various purposes, which will be discussed further [].


Molecular Structure Analysis

The key features of 2-(4-Aminophenyl)ethylamine's structure are:

  • Aromatic ring: It possesses a benzene ring (six-membered carbon ring with alternating single and double bonds) attached to a four-carbon aliphatic chain (chain of hydrocarbons) [].
  • Amino groups: The molecule has two amine groups (NH₂) - one directly attached to the benzene ring at the 4th position (para position) and another at the end of the aliphatic chain [].
  • Primary amine: Both amine groups are primary amines, meaning they are attached to only one carbon atom [].

These features contribute to the compound's chemical properties, such as its reactivity and solubility.


Chemical Reactions Analysis

Synthesis of 2-(4-Aminophenyl)ethylamine can be achieved through various methods. One common approach involves the reductive amination of 4-nitrophenethylamine []. The balanced chemical equation for this reaction is:

C₆H₄NO₂(NH₂CH₂CH₃) + H₂ → C₆H₄NH₂(NH₂CH₂CH₃) + H₂O []

(4-Nitrophenethylamine) + (Hydrogen) → (2-(4-Aminophenyl)ethylamine) + (Water)

The compound can also undergo other reactions due to the presence of the amine groups. These can include:

  • Condensation reactions with aldehydes or ketones to form imines [].
  • Diazonium coupling reactions to introduce functional groups onto aromatic rings.

Physical And Chemical Properties Analysis

  • Molecular Formula: C₈H₁₂N₂ []
  • Molecular Weight: 136.19 g/mol []
  • Melting Point: 28°C []
  • Boiling Point: 103°C (at 0.3 mmHg) []
  • Solubility: Insoluble in water []
  • Stability: Air-sensitive []
  • Amine groups: These groups can react with other molecules through condensation reactions, forming bonds that link individual monomers into long polymer chains.
  • Aromatic ring: This ring provides rigidity and stability to the polymer structure.

A study published in the Journal of Biotechnology () successfully produced 2-(4-Aminophenyl)ethylamine using genetically engineered Escherichia coli bacteria. This research suggests the potential for sustainable and scalable production of this compound for polymer applications.

Applications in Material Modification

The unique combination of functionalities in 2-(4-Aminophenyl)ethylamine makes it suitable for modifying various materials:

  • Silk fibroin: Research has explored using 2-(4-Aminophenyl)ethylamine to modify the properties of silk fibroin, a protein found in silk. This modification can improve the hydrophilicity (water-loving nature) and tailor the overall structure of the silk, potentially leading to new applications in textiles, biomaterials, and other fields.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13472-00-9

Wikipedia

2-(4-Aminophenyl)ethylamine

Dates

Modify: 2023-08-15

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